2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C14H7Cl5O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate typically involves the esterification of 2,4,6-trichlorobenzyl alcohol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve similar esterification reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorobenzyl alcohol and 2,4-dichlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The primary products are 2,4,6-trichlorobenzyl alcohol and 2,4-dichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industry: Utilized in the development of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated aromatic structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzyl 2,4-dichlorobenzoate
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 2,4,6-Trichlorobenzyl alcohol
- 2,4,6-Trichlorobenzoyl chloride
Uniqueness
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate is unique due to its specific combination of chlorinated aromatic rings and ester functionality. This structure imparts distinct chemical properties, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
302913-98-0 |
---|---|
Molekularformel |
C14H7Cl5O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl)methyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H7Cl5O2/c15-7-1-2-9(11(17)3-7)14(20)21-6-10-12(18)4-8(16)5-13(10)19/h1-5H,6H2 |
InChI-Schlüssel |
DKLGNOVUCLIDFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.